2,5-Dichloroquinolin-8-amine 2,5-Dichloroquinolin-8-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15957149
InChI: InChI=1S/C9H6Cl2N2/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H,12H2
SMILES:
Molecular Formula: C9H6Cl2N2
Molecular Weight: 213.06 g/mol

2,5-Dichloroquinolin-8-amine

CAS No.:

VCID: VC15957149

Molecular Formula: C9H6Cl2N2

Molecular Weight: 213.06 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dichloroquinolin-8-amine -

Description

Synthesis Methods

Synthesizing 2,5-Dichloroquinolin-8-amine likely involves multi-step organic reactions starting from simpler quinoline derivatives. Common methods include chlorination reactions followed by nitration or direct introduction of an amino group through reduction processes.

Example Synthesis Steps:

  • Amination: Introduction of an amino group at position 8 might involve nitration followed by reduction steps.

Biological Activities

Quinolines are known for their antimicrobial, anticancer, and antifungal properties . Although specific data on 2,5-Dichloroquinolin-8-amine is not readily available, related compounds like other dichlorinated quinolines may exhibit similar activities due to their structural similarity.

Potential Applications:

  • Antimicrobial Agents: Quinolines have shown efficacy against various bacterial strains.

    Compound TypeActivity Against Bacteria
    QuinolinesGram-positive & Gram-negative
  • Anticancer Agents: Some modified quinolines have demonstrated antiproliferative effects against cancer cells .

Research Findings

While direct research findings specifically targeting 2,5-Dichloroquinolin-8-amine are scarce in the current literature review:

  • Related compounds such as other substituted quinolines have been extensively studied for their biological activities.

    • For example:

      • 7-Hydroxyquinoline derivatives have shown promise as inhibitors in certain biochemical interactions .

      • Tetrahydroquinoline analogs exhibit antiproliferative activity against various cancer cell lines .

Given the lack of specific data on this compound in reputable sources up to this point:

Future Directions:

Further studies focusing on synthesizing and characterizing the biological properties of 2,5-Dichloroquinolin-8-amine could reveal valuable insights into its potential therapeutic applications.

Understanding its chemical structure allows us to speculate about potential synthesis routes and biological activities based on analogous compounds within the broader class of substituted quinolines.

Future research efforts should focus on detailed synthesis protocols and comprehensive evaluations of biological activity profiles for this compound if it holds promise for medicinal applications based on theoretical considerations alone without concrete evidence yet available from reliable scientific sources reviewed here today!

Product Name 2,5-Dichloroquinolin-8-amine
Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
IUPAC Name 2,5-dichloroquinolin-8-amine
Standard InChI InChI=1S/C9H6Cl2N2/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H,12H2
Standard InChIKey PZQJAGRMERCGDU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=C(C=CC(=C21)Cl)N)Cl
PubChem Compound 118992838
Last Modified Aug 09 2024

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